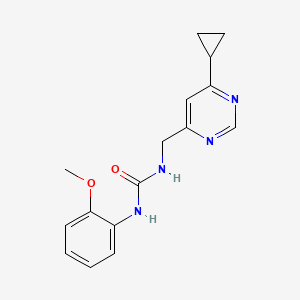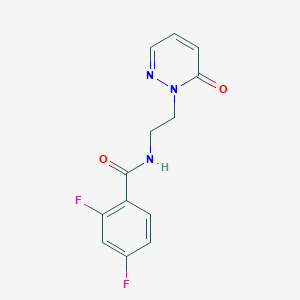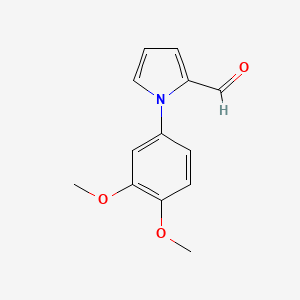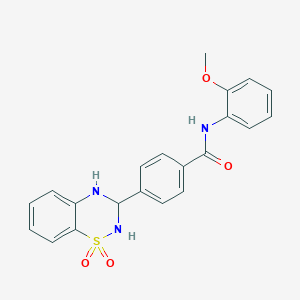
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide, also known as TAK-659, is a synthetic small molecule drug that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs called protein kinase inhibitors, which are designed to block the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Scientific Research Applications
Antimicrobial Properties
One of the key scientific research applications of related compounds is in the field of antimicrobial activity. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides, which share some structural similarities with the compound , has been shown to result in antibacterial and antifungal properties. These compounds are synthesized via copper catalytic anionarylation and are tested for their effectiveness against various microorganisms (Baranovskyi et al., 2018).
Chymotrypsin Inhibitory Activity
Compounds structurally related to 3-(3-Chlorophenyl)-N-((2-Methoxy-2,3-Dihydro-1H-Inden-2-Yl)Methyl)Propanamide have been isolated and studied for their chymotrypsin inhibitory activity. For example, the compound methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides has demonstrated significant chymotrypsin inhibitory activity (Atta-ur-Rahman et al., 1997).
Synthesis and Characterization of Derivatives
The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which is similar in structure, was synthesized and characterized through various spectral data. The process involved a reaction between specific amines and naproxen, yielding high yields and providing insights into the structural and chemical properties of these compounds (Manolov et al., 2021).
Anticonvulsant Studies
Related compounds, such as isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been explored for their potential anticonvulsant properties. These studies involved synthesis, structure determination, and screening in various seizure test models. The findings highlighted their potential efficacy against generalized seizures (Idris et al., 2011).
Biological Activity Analysis
Research also involves the molecular docking and quantum chemical calculations of compounds with similar structures. Such studies provide insights into the molecular structure, spectroscopic data, and potential biological effects of these compounds, aiding in the prediction of their activities and interactions at the molecular level (Viji et al., 2020).
Herbicidal Activity
Compounds structurally related have been synthesized and tested for their herbicidal activity. The process often involves specific reactions and recrystallization techniques, with the resultant compounds showing promising results in controlling weed growth (Liu et al., 2007).
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-20(12-16-6-2-3-7-17(16)13-20)14-22-19(23)10-9-15-5-4-8-18(21)11-15/h2-8,11H,9-10,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFWKHVELUTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)

![N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2742679.png)
![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![7-Chloro-2-phenethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742685.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)


![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)
